molecular formula C19H17Cl2IO4 B13026081 Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate

Cat. No.: B13026081
M. Wt: 507.1 g/mol
InChI Key: UAWZOBBXQZOQKT-UHFFFAOYSA-N
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Description

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including allyl, dichlorobenzyl, ethoxy, and iodobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate benzoic acid derivative under acidic conditions to form the dichlorobenzyl ether.

    Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.

    Iodination: The iodination of the benzoate ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodate.

    Allylation: The final step involves the allylation of the compound using allyl bromide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Deiodinated benzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with cellular receptors: Affecting signal transduction pathways.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
  • 3-Allyl-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde

Uniqueness

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is unique due to the presence of the iodobenzoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C19H17Cl2IO4

Molecular Weight

507.1 g/mol

IUPAC Name

prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate

InChI

InChI=1S/C19H17Cl2IO4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h3,5-6,8-10H,1,4,7,11H2,2H3

InChI Key

UAWZOBBXQZOQKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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